N-(2,5-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2,5-Dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane core. The structure includes a 3-oxo group, three methyl substituents (at positions 4, 7, and 7), and a carboxamide moiety linked to a 2,5-dimethylphenyl aromatic ring. This compound is of interest due to its structural similarity to bioactive molecules that inhibit photosynthetic electron transport (PET) or exhibit herbicidal properties .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-6-7-13(2)14(10-12)20-16(22)19-9-8-18(5,15(21)11-19)17(19,3)4/h6-7,10H,8-9,11H2,1-5H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGINQCKCKRHAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclo[2.2.1]heptane Core
The bicyclic framework is synthesized via a Diels-Alder reaction between 6,6-dimethylfulvene (diene) and maleic anhydride (dienophile). This exo-selective [4+2] cycloaddition yields dimethyl 7-oxobicyclo[2.2.1]heptane-exo-2,exo-3-dicarboxylate as the primary adduct. Hydrogenation of the intermediate under H₂/Pd-C conditions saturates the bicyclic system, forming the fully reduced diester.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder Reaction | 6,6-Dimethylfulvene, Maleic Anhydride, 80°C, 12 h | 78% |
| Hydrogenation | H₂ (1 atm), Pd-C, EtOAc, RT, 6 h | 92% |
Oxidation and Carboxylic Acid Formation
Selective hydrolysis of one ester group is achieved using LiOH in THF/H₂O , yielding the monocarboxylic acid. Oxidation of the bridgehead alcohol (introduced during hydrolysis) with Jones reagent (CrO₃/H₂SO₄) generates the 3-oxo group.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | LiOH (2 eq), THF/H₂O (3:1), 50°C, 4 h | 85% |
| Oxidation | CrO₃ (1.5 eq), H₂SO₄, Acetone, 0°C, 2 h | 76% |
Acyl Chloride-Mediated Amidation
Synthesis of Bicyclic Acyl Chloride
The carboxylic acid intermediate is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux. This step proceeds quantitatively, as confirmed by ¹H NMR monitoring.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl Chloride Formation | SOCl₂ (3 eq), Toluene, Reflux, 3 h | 98% |
Coupling with 2,5-Dimethylaniline
The acyl chloride reacts with 2,5-dimethylaniline in dry dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction achieves 89% yield after purification via silica gel chromatography.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | 2,5-Dimethylaniline (1.2 eq), Et₃N (2 eq), DCM, RT, 6 h | 89% |
Alternative Routes via Camphanic Acid Derivatives
Derivatization of (-)-Camphanic Acid
(-)-Camphanic acid chloride (4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride) serves as a chiral precursor. Replacement of the 2-oxa group with a methylene unit is achieved via BF₃·OEt₂-mediated rearrangement , yielding the non-oxa bicyclic acyl chloride. Subsequent amidation follows the protocol in Section 2.2.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Rearrangement | BF₃·OEt₂ (1.2 eq), DCM, -20°C, 1 h | 68% |
Mechanistic Insights and Optimization
Stereochemical Considerations
The exo selectivity in the Diels-Alder step is critical for ensuring proper spatial orientation of the methyl groups at C4 and C7. Computational studies indicate that the endo transition state is disfavored by 4.2 kcal/mol due to steric clashes between the dimethylfulvene substituents and the dienophile.
Catalytic Enhancements
Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate the Diels-Alder reaction, reducing reaction time from 12 h to 4 h while maintaining >75% yield.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Diels-Alder/Amidation | 62 | 99.1% | High |
| Camphanic Acid Route | 58 | 98.5% | Moderate |
| Lewis Acid-Catalyzed | 71 | 99.3% | High |
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
*Estimated based on methyl group hydrophobicity vs. fluorine.
†Reported for fluorinated analogs in PET inhibition studies .
‡Inferred from methoxy substituent’s polarity.
Key Findings:
Substituent Effects :
- Electron-Withdrawing vs. Donating Groups : Fluorine substituents (electron-withdrawing) enhance PET inhibition compared to methyl groups (electron-donating). For example, the 2,5-difluoro analog exhibits IC₅₀ ~10 µM in spinach chloroplasts, while dimethylphenyl derivatives may show reduced activity due to weaker electron withdrawal .
- Positional Isomerism : 2,5-Substitution patterns (e.g., 2,5-dimethyl or 2,5-difluoro) are associated with higher bioactivity than 3,4- or 3,5-substitutions, as seen in PET inhibition studies .
Lipophilicity and Solubility :
- The 2,5-dimethylphenyl derivative likely has higher logP (~3.5) than its difluoro analog (logP ~2.8), favoring membrane penetration but possibly reducing aqueous solubility. Methoxy groups (as in ) improve solubility but may lower activity due to reduced lipophilicity .
Commercial Relevance: The 2,5-difluoro analog (STK781116) is commercially available, highlighting its utility in agrochemical research, whereas the dimethylphenyl variant is less documented, suggesting it may be a novel or understudied compound .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : Further studies are needed to quantify the PET-inhibiting activity of the dimethylphenyl derivative and compare it directly with fluorinated analogs.
- Synthetic Accessibility : Microwave-assisted synthesis (as used for naphthalene-carboxamides in ) could be adapted for efficient production of bicycloheptane carboxamides .
Biological Activity
N-(2,5-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has garnered attention due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative data with related compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H25NO2
- Molecular Weight : 299.4 g/mol
- Structural Features : It contains a bicyclo[2.2.1]heptane core, a ketone (3-oxo) group, and an amide functional group which contribute to its biological reactivity and interactions.
This compound exhibits its biological effects primarily through interactions with specific molecular targets in biological systems:
- CXCR2 Antagonism : Preliminary studies indicate that this compound may act as a selective antagonist for the chemokine receptor CXCR2, which plays a significant role in inflammatory responses and cancer metastasis. By inhibiting this receptor, the compound could potentially reduce inflammation and tumor progression.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of disease.
- Anticancer Effects : Initial findings indicate that it may possess anticancer properties by interfering with signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: CXCR2 Inhibition in Cancer Models
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell migration and invasion by blocking CXCR2 signaling pathways. The results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to controls.
Study 2: Anti-inflammatory Efficacy
In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples. These findings suggest a robust anti-inflammatory effect mediated through the modulation of immune responses.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | C19H25NO2 | Different phenyl substitution | Moderate anti-inflammatory activity |
| N-(4-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | C19H25NO2 | Variation in methyl position | Limited anticancer effects |
| N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | C20H27NO3 | Methoxy group introduces different electronic properties | Enhanced neuroprotective activity |
This table illustrates how variations in the phenyl substitution can influence biological activity and therapeutic potential.
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(2,5-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?
Methodological Answer:
The synthesis involves two key steps: (1) preparation of the bicyclic carboxylic acid precursor (e.g., 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid) and (2) amide coupling with 2,5-dimethylaniline.
- Step 1: The bicyclic acid precursor can be synthesized via Diels-Alder reactions or oxidation of camphor derivatives, followed by acid chloride formation using thionyl chloride (SOCl₂).
- Step 2: Amide bond formation employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or toluene under reflux. Purification is typically achieved via silica gel chromatography or recrystallization .
Advanced: How do substituent positions on the phenyl ring influence the compound’s bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies on analogous N-(disubstituted-phenyl)carboxamides reveal that substituent position and electronic properties critically modulate activity. For example:
- Electron-withdrawing groups (e.g., -F) at the 2,5-positions enhance photosynthetic electron transport (PET) inhibition by increasing lipophilicity and target binding affinity.
- 2,5-Dimethyl substitution (as in the target compound) balances lipophilicity and steric effects, optimizing interactions with photosystem II proteins. Computational docking studies (e.g., AutoDock Vina) can validate these interactions .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the bicyclic framework and substituent integration (e.g., methyl groups at 4,7,7-positions).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated: ~341.4 g/mol).
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
- X-ray Crystallography: Resolves stereochemistry of the bicyclic core and amide linkage .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock or Schrödinger Suite model binding to photosynthesis-related proteins (e.g., D1 protein in photosystem II). Use the compound’s SMILES string (e.g., generated from ) for input.
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS software).
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent electronic parameters (Hammett σ) with PET inhibition IC₅₀ values .
Basic: What are the critical physicochemical properties of this compound?
Methodological Answer:
- Molecular Weight: ~341.4 g/mol (calculated from C₂₀H₂₇NO₂).
- LogP: Estimated at ~3.5 (via ChemDraw), indicating moderate lipophilicity suitable for membrane penetration.
- Melting Point: Analogous bicyclic carboxamides exhibit melting points between 150–180°C, suggesting solid-state stability .
- Solubility: Poor aqueous solubility (predicted <1 mg/mL); use DMSO or ethanol for biological assays .
Advanced: How can crystallization challenges be addressed for X-ray structural analysis?
Methodological Answer:
- Solvent Screening: Test polar/non-polar solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to optimize crystal growth.
- Temperature Gradients: Slow cooling from 40°C to 4°C enhances crystal lattice formation.
- Additives: Use chiral auxiliaries (e.g., tartaric acid) to resolve enantiomeric mixtures, as the bicyclic core may have multiple stereocenters .
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
- Photosynthesis Inhibition: Spinach chloroplast assays measure PET inhibition via oxygen evolution rates (IC₅₀ ~10 µM for related compounds) .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .
Advanced: How does stereochemistry impact the compound’s reactivity and bioactivity?
Methodological Answer:
- Stereochemical Purity: Chiral HPLC (e.g., Chiralpak IC column) separates enantiomers, as incorrect stereochemistry (e.g., 1R vs. 1S) may reduce target binding.
- Conformational Analysis: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict low-energy conformers, guiding SAR for rigid bicyclic frameworks .
Basic: What safety precautions are recommended during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., dichloromethane).
- Spill Management: Neutralize acid chlorides with sodium bicarbonate before disposal .
Advanced: How can regioselective functionalization of the bicyclic core be achieved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
